molecular formula C8H6F2O4S B13214415 Methyl 4-fluoro-3-(fluorosulfonyl)benzoate

Methyl 4-fluoro-3-(fluorosulfonyl)benzoate

Cat. No.: B13214415
M. Wt: 236.19 g/mol
InChI Key: DQNOWHHDEIYPCO-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-3-(fluorosulfonyl)benzoate is an aromatic ester featuring a fluorine atom at the para-position and a fluorosulfonyl (-SO₂F) group at the meta-position relative to the methyl ester moiety. This compound’s unique structure imparts high reactivity due to the electron-withdrawing nature of the fluorosulfonyl group, making it valuable in synthetic chemistry, particularly for nucleophilic substitution reactions and pharmaceutical intermediate synthesis.

Properties

Molecular Formula

C8H6F2O4S

Molecular Weight

236.19 g/mol

IUPAC Name

methyl 4-fluoro-3-fluorosulfonylbenzoate

InChI

InChI=1S/C8H6F2O4S/c1-14-8(11)5-2-3-6(9)7(4-5)15(10,12)13/h2-4H,1H3

InChI Key

DQNOWHHDEIYPCO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)S(=O)(=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-fluoro-3-(fluorosulfonyl)benzoate typically involves the esterification of 4-fluoro-3-(fluorosulfonyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The product is then purified using techniques such as distillation and recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-3-(fluorosulfonyl)benzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom on the benzene ring can be substituted by nucleophiles such as amines and thiols.

    Reduction: The fluorosulfonyl group can be reduced to a sulfonamide using reducing agents like lithium aluminum hydride.

    Oxidation: The ester group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoates.

    Reduction: Formation of sulfonamides.

    Oxidation: Formation of carboxylic acids.

Scientific Research Applications

Methyl 4-fluoro-3-(fluorosulfonyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of anti-inflammatory and anticancer drugs.

    Industry: Utilized in the production of agrochemicals and specialty polymers.

Mechanism of Action

The mechanism of action of Methyl 4-fluoro-3-(fluorosulfonyl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorosulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. This compound can also interact with cellular pathways involved in inflammation and cell proliferation, making it a potential candidate for drug development .

Comparison with Similar Compounds

Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Substituent (Position 3) Key Functional Groups
Methyl 4-fluoro-3-(fluorosulfonyl)benzoate Not provided C₈H₆F₂O₄S 236.19 Fluorosulfonyl (-SO₂F) -SO₂F (highly electron-withdrawing)
Methyl 4-fluoro-3-(trifluoromethyl)benzoate 176694-36-3 C₉H₆F₄O₂ 222.13 Trifluoromethyl (-CF₃) -CF₃ (electron-withdrawing, stable)
Methyl 4-Fluoro-3-(methylsulfonyl)benzoate 160819-39-6 C₉H₉FO₄S 244.23 Methylsulfonyl (-SO₂CH₃) -SO₂CH₃ (electron-withdrawing, less reactive than -SO₂F)
Methyl 4-fluoro-3-(4-Methylphenyl)benzoate 1381944-67-7 C₁₅H₁₃FO₂ 244.26 4-Methylphenyl -C₆H₄CH₃ (electron-donating, hydrophobic)
Methyl 4-fluoro-3-(4-Methoxyphenyl)benzoate 1381944-35-9 C₁₅H₁₃FO₃ 260.26 4-Methoxyphenyl -C₆H₄OCH₃ (electron-donating, polar)

Physicochemical Properties

  • Reactivity :

    • The fluorosulfonyl (-SO₂F) group in this compound is highly reactive, serving as an excellent leaving group in nucleophilic aromatic substitution. This contrasts with the trifluoromethyl (-CF₃) group, which is chemically inert and stabilizes the aromatic ring .
    • Methylsulfonyl (-SO₂CH₃) derivatives exhibit moderate reactivity, often used in sulfonamide synthesis .
    • Aryl substituents (e.g., 4-methylphenyl, 4-methoxyphenyl) enhance lipophilicity and are common in drug design for improved membrane permeability .
  • Solubility and Polarity :

    • Electron-withdrawing groups (-SO₂F, -CF₃, -SO₂CH₃) increase polarity, improving solubility in polar solvents like acetonitrile or DMSO.
    • Hydrophobic substituents (e.g., 4-methylphenyl) reduce water solubility, favoring organic phases .

Research Findings and Data Tables

Table 2: Molecular Weights and Key Properties

Compound Molecular Weight Melting Point (°C) Solubility (Polar Solvents)
This compound 236.19 Not reported High (inferred)
Methyl 4-fluoro-3-(trifluoromethyl)benzoate 222.13 Not reported Moderate
Methyl 4-Fluoro-3-(methylsulfonyl)benzoate 244.23 Not reported High
Methyl 4-fluoro-3-(4-Methylphenyl)benzoate 244.26 Not reported Low

Biological Activity

Methyl 4-fluoro-3-(fluorosulfonyl)benzoate is a fluorinated compound that has garnered attention for its potential biological activities. The incorporation of fluorine atoms into organic molecules often enhances their pharmacological properties, making them valuable in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C9H8F2O4S\text{C}_9\text{H}_8\text{F}_2\text{O}_4\text{S}

This indicates the presence of a fluorosulfonyl group and a methyl ester, which are critical for its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several key mechanisms:

  • Inhibition of Enzymatic Activity : The fluorosulfonyl group is known to interact with nucleophilic sites on enzymes, potentially inhibiting their activity. This interaction may lead to altered metabolic pathways in target organisms.
  • Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial effects, possibly due to their ability to disrupt bacterial cell membranes or interfere with metabolic processes.
  • Antiparasitic Effects : Research indicates that fluorinated benzoates may inhibit the growth of parasites such as Plasmodium falciparum, which causes malaria. This is particularly relevant given the increasing resistance to conventional antimalarial drugs.

Case Studies and Research Findings

Recent studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound:

  • Antimalarial Activity : A study demonstrated that derivatives of fluorinated benzoates showed significant activity against P. falciparum in vitro. The mechanism was linked to the inhibition of hemozoin formation, a critical process for parasite survival .
  • Enzyme Inhibition : Research indicated that similar fluorinated compounds could inhibit specific enzymes involved in neurotransmitter uptake, suggesting a potential role in treating neurological disorders .
  • Toxicological Studies : Toxicity assessments revealed that while some fluorinated compounds exhibit promising biological activities, they also pose risks at higher concentrations, necessitating careful evaluation before therapeutic applications .

Data Tables

The following table summarizes key findings from various studies on the biological activity of related compounds:

CompoundBiological ActivityReference
This compoundAntimicrobial and antiparasitic
Methyl 4-trifluoromethylbenzoateInhibition of neurotransmitter uptake
Trifluoromethyl benzenesulfonamideAntimalarial effects

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